5-Bromo-2,4-dichlorobenzyl alcohol molecular structure
5-Bromo-2,4-dichlorobenzyl alcohol molecular structure
An In-Depth Technical Guide to 5-Bromo-2,4-dichlorobenzyl Alcohol: Synthesis, Structural Elucidation, and Applications in Drug Development
Authored by: Senior Application Scientist
Abstract: 5-Bromo-2,4-dichlorobenzyl alcohol is a halogenated aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of advanced pharmaceutical agents and complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics for structural validation. We will explore the causality behind methodological choices, from the selection of reducing agents to the interpretation of spectral data. Furthermore, this document outlines its applications as a building block in drug discovery and provides essential safety and handling protocols for laboratory and industrial settings.
Introduction: The Role of Halogenated Benzyl Alcohols in Medicinal Chemistry
Halogenated benzyl alcohol derivatives are a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The specific placement of halogen atoms on the benzene ring profoundly influences the molecule's steric and electronic properties, such as lipophilicity and metabolic stability. These characteristics are critical for modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate. 5-Bromo-2,4-dichlorobenzyl alcohol, with its distinct substitution pattern, serves as a key precursor, enabling chemists to introduce a reactive hydroxymethyl group alongside a precisely halogenated phenyl ring into a target molecule. Its utility is exemplified in the synthesis of compounds targeting various receptors and enzymes, making a deep understanding of its properties essential for researchers in drug development.[1]
Molecular Structure and Physicochemical Properties
The structure of 5-Bromo-2,4-dichlorobenzyl alcohol is defined by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a bromine atom at position 5, and a hydroxymethyl (-CH₂OH) group at position 1. This specific arrangement dictates its reactivity and physical properties.
Visualizing the Core Structure
The following diagram illustrates the IUPAC numbering and the arrangement of substituents on the benzyl alcohol core.
Caption: Molecular structure of 5-Bromo-2,4-dichlorobenzyl alcohol.
Physicochemical Data Summary
The properties of 5-Bromo-2,4-dichlorobenzyl alcohol are influenced by its three halogen substituents and the polar alcohol group. The following table summarizes its key computed and estimated properties, drawing comparisons with the related compound 2,4-Dichlorobenzyl alcohol.[1][2]
| Property | 5-Bromo-2,4-dichlorobenzyl alcohol (Predicted/Estimated) | 2,4-Dichlorobenzyl alcohol (Experimental) | Justification for Estimation |
| Molecular Formula | C₇H₅BrCl₂O | C₇H₆Cl₂O | Addition of one Bromine atom, removal of one Hydrogen. |
| Molecular Weight | 255.93 g/mol | 177.02 g/mol | Calculated based on atomic masses. |
| Melting Point | > 60 °C | 57-60 °C[2] | The addition of the heavier bromine atom and increased molecular symmetry is expected to raise the melting point. |
| Boiling Point | > 150 °C (at 25 mmHg) | 150 °C (at 25 mmHg)[2] | Increased molecular weight will lead to a higher boiling point. |
| Appearance | White to off-white crystalline solid | White crystalline solid | Typical appearance for halogenated aromatic compounds. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Ethanol, Dichloromethane) | Similar | The polar alcohol group allows for some water solubility, but the halogenated ring dominates, favoring organic solvents. |
Synthesis and Purification Protocol
The most direct and efficient synthesis of 5-Bromo-2,4-dichlorobenzyl alcohol involves the selective reduction of the corresponding benzoic acid or benzaldehyde. The choice of starting material and reducing agent is critical for achieving high yield and purity while avoiding side reactions.
Synthetic Pathway: Reduction of 5-Bromo-2,4-dichlorobenzoic Acid
The reduction of a carboxylic acid to a primary alcohol is a robust and well-documented transformation. Strong, nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this purpose.
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
5-Bromo-2,4-dichlorobenzoic acid (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5-3.0 equiv)[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol & Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-2,4-dichlorobenzoic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath under a positive pressure of nitrogen.
-
Reducing Agent Addition: Causality Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It must be added slowly and portion-wise to control the exothermic reaction and hydrogen gas evolution. Carefully add LiAlH₄ (2.5 equiv) in small portions over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Self-Validating System Note: A careful, sequential quench is critical for safety and for precipitating aluminum salts for easy filtration. Slowly and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ample ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to yield the final product as a crystalline solid.[4]
Structural Elucidation via Spectroscopic Analysis
Confirming the molecular structure of the synthesized product is paramount. A combination of NMR and IR spectroscopy provides unambiguous evidence of its identity and purity. The interpretation relies on comparing the observed spectra with predicted values based on the known effects of the substituents.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum will show two key regions: the aromatic region and the aliphatic region containing the benzylic protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): Two distinct signals are expected, each integrating to 1H.
-
The proton at C6 will appear as a singlet, shifted downfield due to the deshielding effects of the adjacent chlorine (C2) and the hydroxymethyl group (C1).
-
The proton at C3 will also appear as a singlet, influenced by the adjacent chlorine atoms at C2 and C4.
-
-
Benzylic Protons (-CH₂OH, δ ~4.5-4.8 ppm): This will appear as a singlet integrating to 2H. Its chemical shift is characteristic of a benzylic alcohol.[4] The adjacent hydroxyl proton may cause splitting unless D₂O exchange is performed.
-
Hydroxyl Proton (-OH, variable shift): A broad singlet whose chemical shift is concentration and solvent-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a map of the carbon framework.[5][7] Six unique aromatic carbon signals and one aliphatic carbon signal are expected.
| Carbon Position | Expected Chemical Shift (ppm) | Rationale |
| C1 | ~138-142 | Aromatic carbon bearing the -CH₂OH group. |
| C2 | ~133-136 | Aromatic carbon bonded to Chlorine (ipso-carbon). |
| C3 | ~128-132 | Aromatic C-H, influenced by adjacent Cl atoms. |
| C4 | ~134-137 | Aromatic carbon bonded to Chlorine (ipso-carbon). |
| C5 | ~120-124 | Aromatic carbon bonded to Bromine (ipso-carbon). |
| C6 | ~130-133 | Aromatic C-H, influenced by adjacent Cl and Br atoms. |
| -CH₂OH | ~60-65 | Aliphatic carbon of the benzylic alcohol. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Medium to weak bands typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic -CH₂-): Bands in the 2850-2960 cm⁻¹ region.[8]
-
C=C Stretch (Aromatic Ring): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.
-
C-Cl and C-Br Stretches: Strong bands in the fingerprint region, typically below 800 cm⁻¹.
Applications in Drug Development and Organic Synthesis
5-Bromo-2,4-dichlorobenzyl alcohol is not just a chemical curiosity; it is a strategic building block for creating more complex molecules with potential therapeutic value.
Role as a Pharmaceutical Intermediate
The synthesis of modern APIs often requires multi-step processes where prefabricated, functionalized fragments are coupled together.[9][] This molecule provides a fragment with a defined halogenation pattern and a reactive alcohol handle.
-
Ether Synthesis: The alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile to displace leaving groups, forming ether linkages. This is a common strategy in the synthesis of drugs like Macitentan, an endothelin receptor antagonist, which contains complex ether functionalities.[11][12]
-
Esterification: The alcohol can be reacted with carboxylic acids or their derivatives to form esters, which can serve as prodrugs or as key structural motifs.
-
Conversion to Benzyl Halide: The hydroxyl group can be converted into a better leaving group, such as a benzyl bromide or chloride (e.g., using PBr₃ or SOCl₂). This transforms the molecule into an electrophilic agent, ready for alkylation reactions with nucleophiles like amines or carbanions. This is a key step in the synthesis of many anticancer and antibacterial agents.[13][14][15]
Sources
- 1. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 9. pharmtech.com [pharmtech.com]
- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
